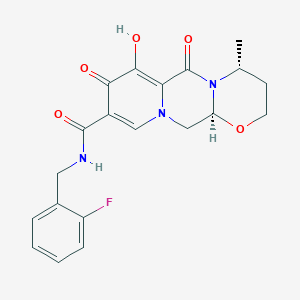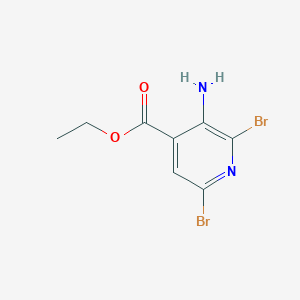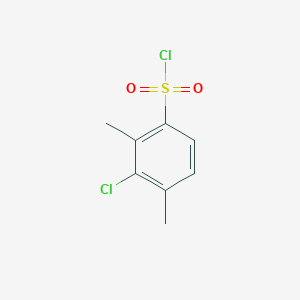
Unii-29LH9led64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmaceutical Manufacturing
4-Defluoro dolutegravir is used in the manufacturing of pharmaceuticals . It is used in monitoring and controlling impurity levels in Dolutegravir and its related formulations as per ICH formulated guidelines .
Antiviral Drug Development
Dolutegravir, the parent compound of 4-Defluoro dolutegravir, is an antiviral drug used in the treatment of HIV . The development of a nanosuspension of dolutegravir has shown significant improvement in drug dissolution compared to the pure drug .
Bioavailability Improvement
The nanosuspension approach offers a promising solution for improving the bioavailability of poorly soluble drugs like dolutegravir . The developed DGSD-Nanosuspension formulation shows potential for effectively treating HIV-positive individuals by enhancing drug absorption and therapeutic efficacy .
Continuous Flow Chemistry
A continuous flow process for the synthesis of dolutegravir, an active pharmaceutical ingredient (API) for HIV treatment, was investigated . The significant advantage of this flow process includes the reduction of the overall reaction time from 34.5 h in batch to 14.5 min .
Nanoparticle Development
The dolutegravir nanoparticles had a mean size of 337.1 nm, a low polydispersity index, and a negative zeta potential, indicating good stability . Experimental results in Wistar rats showed higher bioavailability for the nanosuspension compared to the pure drug, as evidenced by the increased AUC value .
Solubility Enhancement
Further characterization using differential scanning calorimetry and X-ray diffraction confirmed the amorphous nature of the drug in the nanosuspension, explaining the enhanced solubility . This innovative approach holds promise for overcoming solubility challenges in HIV medication and may contribute to better treatment outcomes .
Mechanism of Action
Target of Action
The primary target of 4-Defluoro Dolutegravir, also known as 2-Fluoro Dolutegravir or Unii-29LH9led64, is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral genome into the host cell .
Mode of Action
4-Defluoro Dolutegravir acts as an integrase strand transfer inhibitor (INSTI) . It binds to the active site of the HIV-1 integrase, thereby blocking the strand transfer step of retroviral DNA integration into the host cell . This step is essential in the HIV replication cycle, and its inhibition results in the cessation of viral activity .
Biochemical Pathways
By inhibiting the HIV-1 integrase, 4-Defluoro Dolutegravir prevents the integration of the viral genome into the host cell’s DNA . This action disrupts the replication cycle of the HIV-1 virus, preventing the production of new virus particles and thereby reducing viral load .
Pharmacokinetics
It is taken without regard to meals, suggesting good oral bioavailability . Dolutegravir causes benign elevations in serum creatinine based on its inhibition of tubular creatinine secretion without affecting the glomerular filtration rate .
Result of Action
The inhibition of HIV-1 integrase by 4-Defluoro Dolutegravir results in a decrease in viral load, which can help to slow the progression of HIV infection and delay the onset of AIDS . In clinical trials, Dolutegravir has shown to be noninferior or superior to first-line regimens containing efavirenz, darunavir/ritonavir, or raltegravir regardless of pretreatment viral load .
properties
IUPAC Name |
(3S,7R)-N-[(2-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-13(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-4-2-3-5-14(12)21/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOHLWYCZARIPT-ABAIWWIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1863916-87-3 |
Source


|
| Record name | 4-Defluoro dolutegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863916873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-DEFLUORO DOLUTEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29LH9LED64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[Dimethylamino)methyl]cyclobutanol](/img/no-structure.png)






